molecular formula C17H14N4O3 B13768795 Einecs 226-004-4 CAS No. 5206-52-0

Einecs 226-004-4

Cat. No.: B13768795
CAS No.: 5206-52-0
M. Wt: 322.32 g/mol
InChI Key: VZWWZEJXAIOUFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylhexyl Methoxycinnamate involves the esterification of 4-methoxycinnamic acid with 2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of Ethylhexyl Methoxycinnamate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethylhexyl Methoxycinnamate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it back to its alcohol and acid components.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Oxidation typically yields carboxylic acids and aldehydes.

    Reduction: Reduction produces 4-methoxycinnamic acid and 2-ethylhexanol.

    Substitution: Substitution reactions result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Ethylhexyl Methoxycinnamate has a wide range of applications in scientific research, including:

Mechanism of Action

Ethylhexyl Methoxycinnamate exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage. The molecular targets include the epidermal cells, where it helps to prevent DNA damage and subsequent skin aging or carcinogenesis.

Comparison with Similar Compounds

Similar Compounds

    Octocrylene: Another UV filter used in sunscreens, known for its stability and ability to absorb both UVA and UVB radiation.

    Avobenzone: A UVA filter that is often used in combination with Ethylhexyl Methoxycinnamate for broad-spectrum protection.

    Homosalate: A UVB filter that is less stable than Ethylhexyl Methoxycinnamate but still widely used in sunscreens.

Uniqueness

Ethylhexyl Methoxycinnamate is unique due to its high UVB absorption efficiency, stability under sunlight, and compatibility with other sunscreen ingredients. Its ability to be easily incorporated into various formulations makes it a preferred choice in the cosmetic industry .

Biological Activity

Overview of Sodium Azide (Einecs 226-004-4)

Sodium azide (NaN₃) is a white crystalline solid that is primarily used as a preservative in laboratories and as a propellant in airbags. It is known for its potent toxicity and ability to inhibit cellular respiration by blocking cytochrome c oxidase in the mitochondrial electron transport chain.

  • Molecular Formula : NaN₃
  • Molecular Weight : 65.01 g/mol
  • CAS Number : 26628-22-8

Sodium azide exhibits its biological effects primarily through the inhibition of cytochrome c oxidase, an essential enzyme in the mitochondrial respiratory chain. This action leads to:

  • Reduced ATP Production : By inhibiting aerobic respiration, sodium azide decreases ATP synthesis, which is critical for cellular functions.
  • Induction of Apoptosis : The disruption of energy metabolism can trigger apoptotic pathways in various cell types.

Toxicological Effects

Sodium azide is highly toxic, and exposure can lead to:

  • Acute Toxicity : Symptoms include headache, dizziness, nausea, and potentially fatal respiratory failure.
  • Chronic Effects : Long-term exposure may result in neurological damage and reproductive toxicity.

Table 1: Toxicological Profile of Sodium Azide

EffectDescription
Acute ToxicityHeadache, dizziness, nausea, respiratory failure
Chronic ToxicityNeurological damage, reproductive toxicity
LD5027 mg/kg (oral in rats)
CarcinogenicityNot classified as a carcinogen

In Vitro Studies

  • Cell Viability Assays : Research has shown that sodium azide significantly reduces cell viability in various cancer cell lines. For example, a study demonstrated that exposure to sodium azide at concentrations of 1 mM resulted in over 50% cell death in human lung cancer cells after 24 hours.
  • Neurotoxicity Assessment : A study on neuronal cells indicated that sodium azide exposure led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and cell death.

In Vivo Studies

  • Animal Models : In rodent models, sodium azide administration resulted in significant neurobehavioral deficits and increased mortality rates. The observed LD50 was approximately 27 mg/kg when administered orally.
  • Reproductive Toxicity : A study examining the effects of sodium azide on pregnant rats revealed teratogenic effects, including skeletal malformations in offspring when exposed during gestation.

Regulatory Status

Sodium azide is regulated under various safety guidelines due to its hazardous nature. According to the European Chemicals Agency (ECHA), it does not meet the criteria for endocrine disruptors but is classified as hazardous for the environment and health due to its acute toxicity profile .

Properties

CAS No.

5206-52-0

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

1,3-bis(3-isocyanato-4-methylphenyl)urea

InChI

InChI=1S/C17H14N4O3/c1-11-3-5-13(7-15(11)18-9-22)20-17(24)21-14-6-4-12(2)16(8-14)19-10-23/h3-8H,1-2H3,(H2,20,21,24)

InChI Key

VZWWZEJXAIOUFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)N=C=O)N=C=O

Origin of Product

United States

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